molecular formula C20H27ClN2O2 B2971999 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea CAS No. 1797185-51-3

1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea

Cat. No.: B2971999
CAS No.: 1797185-51-3
M. Wt: 362.9
InChI Key: DENXRVKAONKVEF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea is a urea derivative characterized by a 4-chlorobenzyl group and a 2-methoxyadamantylmethyl substituent. The urea backbone (-NH-C(=O)-NH-) serves as a hydrogen-bonding scaffold, while the adamantane moiety introduces rigidity and bulkiness.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methoxy-2-adamantyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c1-25-20(16-7-14-6-15(9-16)10-17(20)8-14)12-23-19(24)22-11-13-2-4-18(21)5-3-13/h2-5,14-17H,6-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENXRVKAONKVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea typically involves the reaction of 4-chlorobenzylamine with 2-methoxyadamantane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related urea derivatives (Table 1):

Table 1: Structural Comparison of Urea Derivatives

Compound Name Key Substituents Unique Features References
1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea 4-Chlorobenzyl, 2-methoxyadamantylmethyl Methoxyadamantane enhances polarity; bulky adamantane restricts conformational flexibility
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea Adamantyl, 4-chlorophenyl Lacks methoxy and benzyl groups; simpler adamantane substitution
N-(p-Methoxybenzoyl)-N′-(o-methoxyphenyl)thiourea Thiourea backbone, methoxybenzoyl, o-methoxyphenyl Thiourea (C=S) vs. urea (C=O); stronger π-conjugation and altered H-bonding
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea Hydroxyphenylethyl, 4-methoxyphenyl Flexible hydroxyethyl chain; polar methoxy group
1,3-Bis(m-cyanophenyl)urea m-Cyanophenyl groups Electron-withdrawing cyano groups; planar aromatic systems
Key Observations:
  • Adamantane vs. Flexible Chains : The rigid adamantane in the target compound contrasts with flexible chains (e.g., hydroxyethyl in Choi et al. ), impacting packing efficiency and solubility.
  • Substituent Effects : The 2-methoxyadamantylmethyl group introduces steric hindrance and polarity compared to unsubstituted adamantane derivatives. Methoxy groups generally enhance solubility in polar solvents, but the hydrophobic 4-chlorobenzyl group may counterbalance this .
  • Thiourea vs. Urea: Thiourea analogs (e.g., Ali et al.

Physicochemical Properties

Hydrogen Bonding and Crystallinity:
  • The target compound’s urea backbone enables bidirectional hydrogen bonding (N-H···O=C), similar to other ureas. However, steric bulk from adamantane may limit close packing, reducing crystallinity compared to derivatives with smaller substituents .
  • In 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, crystallographic studies reveal intermolecular N-H···O bonds with bond lengths of ~2.0 Å, typical for urea derivatives .
  • Thioureas (e.g., Ali et al. ) form weaker N-H···S bonds, leading to distinct crystal lattice arrangements.
Solubility and Polarity:
  • Conversely, 1,3-bis(m-cyanophenyl)urea exhibits high polarity due to cyano groups but may face solubility challenges due to planar aromatic stacking.

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20ClN1O2\text{C}_{16}\text{H}_{20}\text{ClN}_1\text{O}_2

This compound features a urea functional group, a chlorophenyl moiety, and an adamantane derivative, which are significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit activity as negative allosteric modulators (NAMs) at cannabinoid receptors. Specifically, studies have shown that derivatives of urea can modulate the CB1 receptor, influencing behaviors related to addiction and pain management. For instance, the introduction of various substituents on the phenyl ring has been linked to enhanced potency in receptor binding assays .

Pharmacological Studies

A series of pharmacological evaluations have been conducted on urea analogs, revealing their potential in treating conditions such as anxiety and substance use disorders. The following table summarizes key findings from recent studies:

CompoundActivityPotency (pIC50)Remarks
RTICBM-189CB1 NAM7.38Effective in reducing cocaine-seeking behavior
3-Methyl analogCB1 NAM7.54Higher potency compared to unsubstituted analogs
4-Methoxy analogCB1 NAM6.87Slightly less potent than 3-methoxy variant

These results indicate that structural modifications significantly influence the biological activity of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent positioning on the phenyl ring. For example:

  • Electron-donating groups at the 3-position enhance potency.
  • Bulky groups at the 4-position tend to reduce activity .

Case Studies

Several case studies have documented the effects of similar compounds in vivo:

  • Cocaine Seeking Behavior : In animal models, compounds like RTICBM-189 demonstrated the ability to attenuate drug-seeking behavior induced by cocaine and methamphetamine, suggesting potential for addiction treatment .
  • Pain Management : Urea derivatives have been explored for their analgesic properties, with some showing promise in reducing pain responses in preclinical models.

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